molecular formula C12H15NO3 B2761681 Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate CAS No. 2165434-84-2

Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Cat. No. B2761681
CAS RN: 2165434-84-2
M. Wt: 221.256
InChI Key: LAHQVQQODQQUNN-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate, also known as M1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. M1 belongs to the class of tetrahydroisoquinoline alkaloids and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is not fully understood. However, it has been proposed that Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate acts as a modulator of the dopaminergic and glutamatergic systems in the brain. Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has been found to increase the release of dopamine and inhibit the reuptake of glutamate, leading to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects
Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is also stable and can be stored for long periods without degradation. However, one limitation of Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for further research on Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate. One area of interest is the development of Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to understand the mechanism of action of Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate and its effects on cognitive function and memory. Another area of interest is the potential anti-cancer properties of Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate. Future studies could explore the use of Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate as a chemotherapeutic agent for various types of cancer. Additionally, further research is needed to understand the long-term effects of Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate and its potential side effects.

Synthesis Methods

The synthesis of Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves the condensation of 3,4-dimethoxyphenylacetonitrile with 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then methylated using methyl iodide to obtain Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate in high yield and purity.

Scientific Research Applications

Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has been extensively studied for its potential therapeutic properties. It has been found to exhibit neuroprotective, anti-inflammatory, and analgesic effects. Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has been found to have anti-cancer properties and has been studied as a potential chemotherapeutic agent.

properties

IUPAC Name

methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-10-5-3-4-9-8(10)6-7-13-11(9)12(14)16-2/h3-5,11,13H,6-7H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHQVQQODQQUNN-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCNC2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1CCN[C@@H]2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.